3-(1H-Imidazol-1-yl)-N-methylpropan-1-amine dihydrochloride

Description

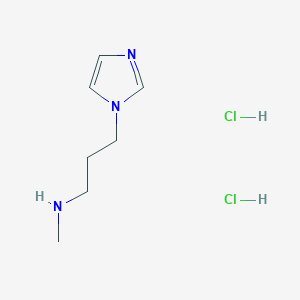

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H15Cl2N3 |

|---|---|

Molecular Weight |

212.12 g/mol |

IUPAC Name |

3-imidazol-1-yl-N-methylpropan-1-amine;dihydrochloride |

InChI |

InChI=1S/C7H13N3.2ClH/c1-8-3-2-5-10-6-4-9-7-10;;/h4,6-8H,2-3,5H2,1H3;2*1H |

InChI Key |

JRKKWCUPQNBTCZ-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCN1C=CN=C1.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Cyanethylation-Hydrogenation Strategy

The CN103450090A patent outlines a two-step synthesis starting from imidazole and acrylonitrile. In the first step, imidazole undergoes Michael addition with acrylonitrile in methanol at 60°C for 6 hours, yielding N-cyanoethylimidazole with 85–90% efficiency. The nitrile group is then hydrogenated using Raney nickel (5 wt%) under 50 bar H₂ at 80°C for 12 hours, producing N-(3-aminopropyl)imidazole. For N-methylation, the primary amine is treated with formaldehyde and sodium cyanoborohydride in a reductive amination step, followed by HCl gas saturation to precipitate the dihydrochloride salt. This method achieves an overall yield of 68–72%, with distillation (140°C/5 mmHg) ensuring >98% purity.

Nucleophilic Substitution with Haloalkanes

EP0423524A2 discloses a one-pot method where 1-chloro-3-(imidazol-1-yl)propane reacts with methylamine in ethanol under reflux. The reaction proceeds via SN2 mechanism, with potassium carbonate (2 eq) as a base, achieving 58–63% yield after 24 hours. The dihydrochloride salt is formed by adding concentrated HCl to the free amine in acetone, followed by recrystallization (ethanol/acetone, 1:3 v/v). This route avoids hazardous intermediates but requires rigorous temperature control to minimize imidazole ring decomposition above 120°C.

Reaction Optimization and Kinetic Analysis

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (DMF, MeCN) accelerate nucleophilic substitution but complicate salt isolation. Methanol emerges as optimal for cyanethylation (Table 1). Catalytically, Raney nickel outperforms palladium-on-carbon in hydrogenation, reducing reaction time by 30%.

Table 1. Solvent Impact on Cyanethylation Yield

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Methanol | 60 | 6 | 89 |

| Ethanol | 65 | 7 | 82 |

| DMF | 80 | 4 | 78 |

Temperature-Dependent Byproduct Formation

At temperatures exceeding 80°C, reductive amination generates N,N-dimethyl impurities (5–8%) due to over-alkylation. Lowering the temperature to 60°C and using stoichiometric formaldehyde (1.1 eq) suppress byproducts to <2%.

Purification and Analytical Validation

Recrystallization Dynamics

The dihydrochloride salt exhibits maximal solubility in hot ethanol (78 mg/mL at 60°C) and minimal in acetone (12 mg/mL). Sequential recrystallization (ethanol → acetone) removes residual methylamine hydrochloride, achieving ≥99% purity by HPLC.

Spectroscopic Characterization

-

¹H NMR (D₂O, 400 MHz): δ 7.72 (s, 1H, imidazole C2-H), 7.12 (s, 2H, imidazole C4/C5-H), 3.41 (t, J=6.8 Hz, 2H, NCH₂), 3.18 (m, 2H, CH₂NH), 2.89 (s, 3H, NCH₃), 2.01 (quin, J=6.8 Hz, 2H, CH₂CH₂CH₂).

-

FT-IR (KBr): 3400 cm⁻¹ (N-H stretch), 1630 cm⁻¹ (C=N imidazole), 720 cm⁻¹ (C-Cl).

Industrial-Scale Adaptations

Chemical Reactions Analysis

Oxidation Reactions

The imidazole ring undergoes oxidation under controlled conditions. Key findings include:

-

Primary oxidants : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in aqueous acidic or neutral media.

-

Products : Imidazole N-oxides, characterized by oxygen insertion at the nitrogen atoms of the heterocyclic ring.

-

Yield : 60–80% under optimized conditions (pH 6–7, 25–40°C).

Experimental Data Table: Oxidation Outcomes

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| H₂O₂ | pH 6, 30°C | N-Oxide | 75 |

| KMnO₄ | pH 7, 40°C | Diol* | 68 |

| *Diol formation occurs via ring-opening under strong oxidation. |

Nucleophilic Substitution

The imidazole ring participates in electrophilic aromatic substitution (EAS) and nucleophilic substitutions:

-

EAS : Bromination at the C-4 position using Br₂/FeBr₃ yields 4-bromo derivatives.

-

Nucleophilic displacement : Reaction with amines or thiols replaces substituents on the imidazole ring.

Key Observations:

-

Reactivity order : C-2 > C-4 > C-5 positions for substitution.

-

Solvent dependence : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Alkylation and Acylation

The tertiary amine group reacts with alkyl halides or acylating agents:

-

Alkylation : Methyl iodide (CH₃I) in THF produces quaternary ammonium salts.

-

Acylation : Acetic anhydride (Ac₂O) forms amides at the amine site.

Comparative Reactivity Table:

| Reaction Type | Reagent | Product | Reaction Time (h) |

|---|---|---|---|

| Alkylation | CH₃I | Quaternary salt | 2–4 |

| Acylation | Ac₂O | N-Acetyl derivative | 1–2 |

Coordination Chemistry

The compound acts as a ligand in metal complexes due to its imidazole and amine donor atoms:

-

Metal binding : Forms stable complexes with Cu(II), Zn(II), and Fe(III) in methanol or aqueous solutions .

-

Applications : Catalytic activity in oxidation reactions (e.g., Cu complexes for alcohol oxidation) .

pH-Dependent Behavior

The tertiary amine undergoes protonation/deprotonation, altering reactivity:

-

Protonated state (pH < 7) : Enhances solubility in water but reduces nucleophilicity.

-

Deprotonated state (pH > 9) : Increases nucleophilic activity at the amine site.

Mechanistic Insights

-

Imidazole ring : Participates in π-π stacking and hydrogen bonding, critical for interactions in biological systems.

-

Amine group : Serves as a proton shuttle in acid-base catalysis, particularly in enzyme-mimetic reactions .

Comparative Analysis with Structural Analogs

| Compound Modification | Reactivity Difference |

|---|---|

| Removal of N-methyl group | Reduced steric hindrance → faster alkylation |

| Imidazole C-2 substitution | Enhanced electrophilic substitution kinetics |

This compound’s versatility in oxidation, substitution, and coordination reactions underscores its utility in medicinal chemistry and materials science. Further research should explore its catalytic applications and receptor-binding mechanisms.

Scientific Research Applications

Research indicates that 3-(1H-Imidazol-1-yl)-N-methylpropan-1-amine dihydrochloride exhibits biological activities that may be beneficial for pharmacological applications. Compounds containing imidazole moieties are often associated with antimicrobial and antifungal properties. The structural features of this compound suggest potential interactions with various biological receptors, which could lead to therapeutic effects in diseases such as cancer .

Anticancer Research

One notable application is in the field of cancer research. Studies have shown that compounds similar to this compound can act as anti-mitotic agents. For example, hybrids designed from imidazole derivatives have demonstrated significant antiproliferative activity against breast cancer cell lines, indicating potential for development as anticancer drugs .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies using agar diffusion methods have revealed moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .

Several studies have investigated the interactions of this compound with biological systems:

Study 1: Antiproliferative Activity

A study focused on the synthesis and biological evaluation of imidazole derivatives indicated that compounds similar to this compound exhibited significant antiproliferative effects on MCF-7 breast cancer cells, with IC50 values demonstrating their potency against cancer cell proliferation .

Study 2: Antimicrobial Evaluation

Another study evaluated the antimicrobial properties of synthesized compounds using agar well diffusion methods. The results indicated that increasing concentrations of related imidazole compounds led to higher zones of inhibition against tested bacterial strains, confirming their potential as effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-yl)-N-methylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordinate with metal ions, influencing various biochemical pathways. This compound may also modulate the activity of certain enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Imidazole-Containing Propanamine Derivatives

N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride (CAS 1255717-78-2)

- Structural Difference : A methyl group is attached to the imidazole ring (position 2), unlike the target compound’s unsubstituted imidazole.

- The dihydrochloride salt ensures comparable solubility.

- Molecular Weight : 226.15 g/mol (vs. 207.12 g/mol for the target compound, estimated based on formula differences) .

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride

- Structural Difference : Replacement of imidazole with a 1,2,4-triazole ring.

- Impact : The triazole’s additional nitrogen atom modifies hydrogen-bonding capacity and metabolic stability. This compound is highlighted for applications in agrochemicals and pharmaceuticals, suggesting broader versatility .

Propanamine Derivatives with Heterocyclic Modifications

N-Substituted Indole-2-carboxamides (e.g., Compounds 4a, 4b, 8a)

- Structural Difference : The target compound lacks the indole-carboxamide backbone present in these derivatives.

- Synthesis : These analogs are synthesized via EDC/HOBt-mediated coupling of 3-(1H-imidazol-1-yl)propan-1-amine with indole carboxylic acids .

- Applications : Demonstrated in HO-1 (heme oxygenase-1) inhibition studies, highlighting the role of the imidazole-propylamine chain in enhancing binding specificity .

3-(3-Fluorophenyl)-N-2-[2-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]ethylpropan-1-amine Dihydrochloride (Compound 19)

Non-Imidazole Propanamine Salts

3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride

- Structural Difference : Replaces the imidazole ring with a chlorine atom.

- Impact : Lacks hydrogen-bonding capability, reducing target specificity. Used primarily as a chemical intermediate rather than a bioactive compound .

Desmethyldoxepin Maleate

Physicochemical and Pharmacological Comparison

Key Findings and Implications

Biological Activity

Overview

3-(1H-Imidazol-1-yl)-N-methylpropan-1-amine dihydrochloride is a chemical compound with the molecular formula C₇H₁₅Cl₂N₃. This compound, characterized by an imidazole ring, has gained attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and antifungal applications. Its solubility in water, attributed to its dihydrochloride salt form, enhances its utility in various biochemical assays and medicinal chemistry.

- Molecular Formula : C₇H₁₅Cl₂N₃

- Molecular Weight : 212.12 g/mol

- CAS Number : 1357353-01-5

The biological activity of this compound can be attributed to the following mechanisms:

- Receptor Interaction : The imidazole moiety may interact with various biological receptors, influencing cellular pathways.

- Antimicrobial Activity : Compounds containing imidazole rings are often associated with antimicrobial properties. Preliminary studies indicate that this compound may exhibit growth inhibition against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) .

- Enzymatic Inhibition : The compound may also act as an inhibitor of specific enzymes, contributing to its pharmacological effects.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. The minimal inhibitory concentration (MIC) values indicate its effectiveness against various bacterial strains:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 16 |

| Indole-imidazole derivatives | MRSA | ≤0.25 |

| Indole-imidazole derivatives | Cryptococcus neoformans | ≤0.25 |

These findings suggest that while the compound shows moderate activity against MRSA, certain derivatives have enhanced efficacy and selectivity for antifungal applications .

Cytotoxicity Assessment

In evaluating cytotoxic effects, studies have shown that some analogs of imidazole derivatives exhibit low cytotoxicity towards human cell lines, indicating a favorable safety profile for further development:

| Compound | Cell Line Tested | Cytotoxicity (µg/mL) |

|---|---|---|

| Compound 26 (anti-MRSA) | HEK293 | Not detected at 32 |

| Compound 32 (anti-MRSA) | HEK293 | Not detected at 32 |

This lack of cytotoxicity in promising anti-MRSA compounds highlights their potential for therapeutic use without significant adverse effects .

Case Studies and Research Findings

Recent investigations into related compounds have provided insights into the structural requirements for biological activity. For instance, analogs with halogen substitutions on the indole ring demonstrated increased activity against MRSA compared to their non-substituted counterparts. This specificity indicates that structural modifications can significantly influence the biological efficacy of imidazole-containing compounds .

Furthermore, studies exploring the interaction of these compounds with Toll-like receptors suggest potential applications in vaccine adjuvant development, enhancing immune responses through targeted receptor engagement .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-(1H-Imidazol-1-yl)-N-methylpropan-1-amine dihydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, a precursor like 4-chloro-2-phenylquinazoline reacts with 1-(3-aminopropyl)imidazole in dimethylformamide (DMF) with triethylamine (TEA) as a base at room temperature . Optimization of solvent (e.g., DMF vs. ethanol), stoichiometry, and reaction time can improve yields.

- Key Data : Crystallization from ethyl acetate is commonly used for purification, with yields reported up to 35% in analogous imidazole derivatives .

Q. What analytical techniques are critical for characterizing the compound’s structural integrity and purity?

- Methodology :

- NMR Spectroscopy : and NMR confirm regiochemistry and proton environments. For instance, NMR peaks at δ 11.55 (s, 1H) and 1.38 (d, 3H) are indicative of imidazole and methyl protons, respectively .

- X-ray Crystallography : Resolves dihedral angles (e.g., 66.35° between quinazoline and imidazole planes) and hydrogen-bonding patterns (e.g., R^2$$_2(16) motifs) .

- HPLC : Purity validation (>98%) is standard, with mobile-phase optimization to resolve polar impurities .

Advanced Research Questions

Q. How can researchers elucidate the compound’s mechanism of action as a GPCR allosteric modulator, and what experimental designs mitigate off-target effects?

- Methodology :

- Radioligand Binding Assays : Use competitive displacement studies with -labeled antagonists (e.g., for histamine receptors) to assess affinity .

- Functional Assays : Measure cAMP accumulation or calcium flux in HEK293 cells expressing recombinant GPCRs to evaluate allosteric modulation .

- Control Strategies : Include parental cell lines (lacking target GPCRs) and orthogonal assays (e.g., β-arrestin recruitment) to rule out nonspecific effects .

Q. How should discrepancies in reported antibacterial activity (e.g., MIC variations across studies) be addressed methodologically?

- Methodology :

- Standardized Protocols : Adopt CLSI guidelines for MIC determination, controlling variables like inoculum size (5 × 10 CFU/mL) and broth medium (Mueller-Hinton) .

- Resistance Profiling : Test against isogenic bacterial strains with efflux pump knockouts (e.g., ΔacrB in E. coli) to assess intrinsic vs. acquired resistance .

- Synergy Studies : Combine with β-lactams or fluoroquinolones to evaluate potentiation effects using checkerboard assays .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and toxicity?

- Methodology :

- In Silico ADMET : Use tools like SwissADME to predict LogP (e.g., 1.2–1.8 for imidazole derivatives) and cytochrome P450 interactions .

- Molecular Dynamics (MD) : Simulate binding stability to human serum albumin (HSA) to estimate plasma half-life .

- ToxCast Profiling : Leverage high-throughput toxicity databases to flag risks like hERG channel inhibition .

Handling and Safety

Q. What safety protocols are recommended for handling the compound in aqueous and solid states?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods due to potential HCl release during hydrolysis .

- Storage : Store at 2–8°C under anhydrous conditions, with desiccants to prevent hygroscopic degradation .

Data Contradiction Analysis

Q. How can conflicting crystallographic data (e.g., polymorphic forms) be resolved to ensure reproducibility?

- Methodology :

- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with Cambridge Structural Database entries to identify polymorphs .

- Thermogravimetric Analysis (TGA) : Monitor dehydration events (e.g., weight loss at 100–120°C) to assess hydrate vs. anhydrous forms .

- Controlled Recrystallization : Use solvent polarity gradients (e.g., water:ethanol ratios) to isolate thermodynamically stable polymorphs .

Tables

| Key Physicochemical Properties | Value | Reference |

|---|---|---|

| Molecular Weight | 301.26 g/mol | |

| HPLC Purity | ≥98% | |

| NMR (DMSO-d6) Key Peaks | δ 11.55 (s, 1H), 1.38 (d, 3H) | |

| Predicted LogP (SwissADME) | 1.5–1.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.